

Spectroscopic Profile of Clionasterol Acetate: A Technical Guide

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Compound of Interest		
Compound Name:	Clionasterol acetate	
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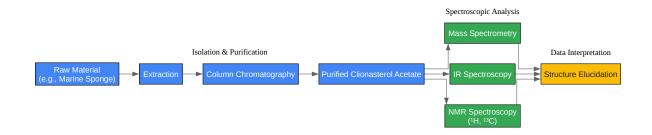
For researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of the spectroscopic data for **clionasterol acetate**, a naturally occurring sterol acetate. This document presents available data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering a foundational resource for the identification, characterization, and further investigation of this compound.

Chemical Identity and Structure

Clionasterol acetate is the acetylated form of clionasterol, a phytosterol found in various marine organisms. Its chemical formula is C₃₁H₅₂O₂ and it has a molecular weight of 456.7434 g/mol .[1][2] The compound is registered under the CAS number 4651-54-1.[1][2]

The workflow for spectroscopic analysis of a natural product like **clionasterol acetate** typically involves isolation, purification, and then characterization using various spectroscopic techniques.





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Caption: A generalized workflow for the isolation and spectroscopic analysis of a natural product.

Spectroscopic Data Mass Spectrometry (MS)

Mass spectrometry data is crucial for determining the molecular weight and fragmentation pattern of a compound. For **clionasterol acetate**, the following data has been reported:

Technique	Key Fragments (m/z)	Reference
Gas Chromatography-Mass Spectrometry (GC-MS)	396, 43, 397, 147, 57	[3]

Experimental Protocol: The mass spectrum data was likely obtained using a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with electron ionization (EI). The sample, dissolved in a suitable volatile solvent, would be injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the column stationary phase. The separated compound then enters the mass spectrometer, where it is ionized by an



electron beam, causing fragmentation. The mass-to-charge ratio (m/z) of the resulting ions is then detected.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a complete, tabulated dataset for the ¹H and ¹³C NMR of **clionasterol acetate** is not readily available in the public domain, general chemical shift ranges for sterol acetates can be inferred from the literature.

¹H NMR: The proton NMR spectrum of a sterol acetate would be expected to show characteristic signals for the steroidal backbone and the acetate group. Key expected signals include:

- Methyl protons of the acetate group: A sharp singlet around δ 2.0 ppm.
- Proton at C-3 (geminal to the acetate group): A multiplet in the range of δ 4.5-4.7 ppm, shifted downfield due to the deshielding effect of the acetyl group.
- Olefinic proton: A signal corresponding to the C=C double bond in the sterol nucleus.
- Methyl protons of the sterol skeleton: Several singlets and doublets in the upfield region (δ 0.6-1.2 ppm).

¹³C NMR: The carbon NMR spectrum would provide detailed information about the carbon framework. Expected characteristic signals for the acetate moiety are:

- Carbonyl carbon (C=O): In the range of δ 170-171 ppm.
- Methyl carbon (CH₃): Around δ 21 ppm.

The carbon signals of the sterol nucleus would appear at their characteristic chemical shifts, with the C-3 signal shifted downfield upon acetylation.

Experimental Protocol: NMR spectra are typically recorded on a high-field spectrometer (e.g., 400 or 500 MHz for ¹H NMR) using a deuterated solvent such as chloroform-d (CDCl₃). A small amount of the purified compound is dissolved in the solvent, and the spectrum is acquired after a set number of scans to achieve an adequate signal-to-noise ratio. For ¹³C NMR, a larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.



Infrared (IR) Spectroscopy

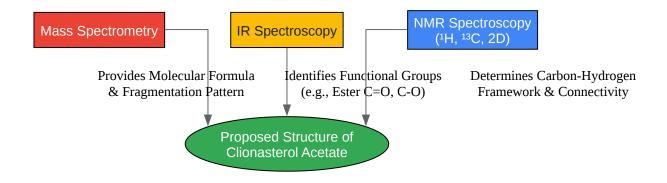
Specific IR data for **clionasterol acetate** is not available in the searched literature. However, the characteristic absorption bands for the acetate functional group are well-established.

Functional Group	**Characteristic Absorption (cm ⁻¹) **	
C=O (ester)	1735-1750 (strong)	
C-O (ester)	1230-1250 (strong) and 1000-1100 (medium)	

Experimental Protocol: An IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or dissolved in a suitable solvent that does not have interfering absorptions in the regions of interest. The instrument passes infrared radiation through the sample and detects the wavelengths at which the radiation is absorbed.

Logical Relationship of Spectroscopic Data

The interpretation of spectroscopic data follows a logical progression to elucidate the structure of an unknown compound.



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Caption: The logical flow of structural elucidation using different spectroscopic techniques.



This guide summarizes the currently available spectroscopic information for **clionasterol acetate**. While a complete experimental dataset is not fully compiled in a single source, the provided data and general principles offer a strong basis for researchers working with this compound. Further studies are encouraged to publish a complete and detailed spectroscopic analysis to facilitate future research and development.

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